2-Hydroxy-5-trifluoromethylbenzonitrile
Overview
Description
2-Hydroxy-5-trifluoromethylbenzonitrile is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Hydroxy-5-trifluoromethylbenzonitrile can be achieved through several routes. One common method involves the reaction of 4-trifluoromethylphenol with copper(I) cyanide in the presence of a suitable solvent . Another method includes the multi-step reaction starting with methyl 2-(bromomethyl)thiophene-3-carboxylate, which is dissolved in anhydrous dimethylformamide (DMF) and reacted with potassium carbonate and nitrile . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Hydroxy-5-trifluoromethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-trifluoromethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-trifluoromethylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-Hydroxy-5-trifluoromethylbenzonitrile can be compared with other similar compounds such as:
- 2-Hydroxy-4-trifluoromethylbenzonitrile
- 2-Hydroxy-3-trifluoromethylbenzonitrile
- 2-Hydroxy-6-trifluoromethylbenzonitrile These compounds share similar structural features but differ in the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly affect their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWZZOKMAMVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443975 | |
Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142167-36-0 | |
Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-trifluoromethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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